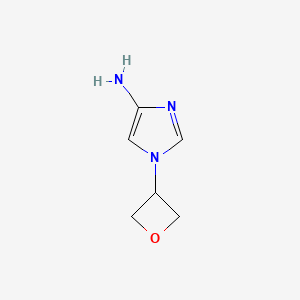

1-(Oxetan-3-yl)-1H-imidazol-4-amine

Description

Fundamental Significance of Imidazole (B134444) and Oxetane (B1205548) Heterocycles in Organic Chemistry

Imidazole Ring System: Electronic Properties and Chemical Versatility

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This arrangement imparts a unique set of electronic properties and a remarkable degree of chemical versatility, making it a cornerstone in organic and medicinal chemistry. smolecule.comnih.gov

Electronic Properties: The imidazole ring is aromatic, possessing a delocalized π-electron system that confers significant stability. nih.gov It is a polar molecule with a notable dipole moment. bldpharm.com One of the key features of imidazole is its amphoteric nature; it can act as both a weak acid and a weak base. sigmaaldrich.com The pyrrole-type nitrogen can be deprotonated, while the pyridine-type nitrogen has a lone pair of electrons that can accept a proton. This dual reactivity is crucial for its role in biological systems, particularly in the active sites of enzymes where it can facilitate proton transfer. bldpharm.com

Chemical Versatility: Imidazole and its derivatives participate in a wide array of chemical reactions. They can undergo electrophilic substitution reactions on the carbon atoms of the ring, although the ring is generally less reactive than other five-membered heterocycles like pyrrole. sigmaaldrich.com The nitrogen atoms can act as nucleophiles, readily reacting with electrophiles. smolecule.com This versatility has led to the development of numerous synthetic methodologies for creating a diverse range of imidazole-containing compounds. nih.gov Furthermore, the ability of the imidazole nitrogens to coordinate with metal ions makes them important ligands in coordination chemistry and catalysis. smolecule.com

Oxetane Ring System: Strain Energy, Dipole Characteristics, and Conformational Control

The oxetane ring is a four-membered saturated heterocycle containing one oxygen atom. Its small ring size results in significant ring strain, which dictates much of its chemical behavior and provides unique structural features. sigmaaldrich.comresearchgate.net

Strain Energy and Reactivity: The oxetane ring possesses a substantial amount of ring strain (approximately 106 kJ/mol), which is a driving force for ring-opening reactions. nih.gov This reactivity can be harnessed in synthetic chemistry to introduce specific functionalities. Despite this strain, the oxetane ring is generally more stable than the three-membered epoxide ring and can be a stable motif in various molecules, especially when substituted at the 3-position. researchgate.netacs.org

Conformational Control: The oxetane ring is not perfectly planar and exhibits a "puckered" conformation. researchgate.net The degree of puckering can be influenced by substituents on the ring. sigmaaldrich.comresearchgate.net This conformational rigidity can be advantageous in drug design, as it can lock a molecule into a specific bioactive conformation, leading to increased potency and selectivity for its biological target. sigmaaldrich.commdpi.com

Rationale for the Strategic Integration of Oxetane and Imidazole Moieties in 1-(Oxetan-3-yl)-1H-imidazol-4-amine Research

The combination of the imidazole and oxetane rings in this compound is a deliberate design strategy aimed at creating a molecule with a unique and potentially advantageous profile. This integration seeks to leverage the distinct properties of each heterocycle.

The imidazole portion, with its aromaticity and ability to participate in hydrogen bonding and electrostatic interactions, provides a scaffold that can effectively interact with biological targets such as enzymes and receptors. The amino group at the 4-position of the imidazole ring further enhances its potential for forming key interactions.

The oxetane moiety, on the other hand, introduces several desirable features from a medicinal chemistry perspective. Its three-dimensional structure can improve the compound's spatial arrangement for optimal target binding. acs.org The polarity of the oxetane can enhance solubility and other pharmacokinetic properties. mdpi.com Furthermore, the oxetane can act as a bioisostere for other functional groups, such as a gem-dimethyl or carbonyl group, offering a way to fine-tune the molecule's properties while maintaining or improving its biological activity. acs.org The synthesis of such hybrid molecules often involves the use of key building blocks like oxetan-3-one or 3-amino-oxetane. researchgate.net

Scope and Research Paradigm for Investigating this compound

The investigation into this compound and related compounds typically follows a structured research paradigm common in medicinal and materials chemistry.

Synthesis and Characterization: The initial phase of research focuses on the development of efficient and scalable synthetic routes to the target molecule. This may involve multi-step syntheses utilizing established methods for the formation of the imidazole and oxetane rings, followed by their coupling. Characterization of the synthesized compound is then performed using a variety of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, to confirm its structure and purity.

Physicochemical and Biological Evaluation: Once synthesized and characterized, the compound undergoes a battery of tests to determine its physicochemical properties, such as solubility, stability, and lipophilicity. Subsequently, its biological activity is assessed through in vitro and in vivo assays relevant to the intended therapeutic area. The imidazole and oxetane moieties are present in numerous compounds that have been investigated for a wide range of biological activities, including as inhibitors of kinases and other enzymes. bldpharm.com

Structure-Activity Relationship (SAR) Studies: To optimize the properties of the lead compound, a series of analogues are often synthesized and evaluated. This process, known as developing a structure-activity relationship, helps to identify which parts of the molecule are essential for its activity and how modifications affect its potency, selectivity, and pharmacokinetic profile.

Below are data tables that summarize the general properties of the constituent heterocycles, which provide a basis for understanding the expected characteristics of this compound.

Table 1: General Properties of the Imidazole Ring System

| Property | Description |

|---|---|

| Structure | Five-membered aromatic heterocycle with two nitrogen atoms. |

| Aromaticity | Fulfills Hückel's rule with 6 π-electrons, leading to high stability. smolecule.com |

| Polarity | Highly polar molecule due to the presence of two nitrogen atoms. bldpharm.com |

| Reactivity | Amphoteric; can act as both an acid and a base. sigmaaldrich.com Undergoes electrophilic and nucleophilic substitution. smolecule.comsigmaaldrich.com |

| Biological Role | Found in the amino acid histidine and is a key component in many biological processes. bldpharm.com |

Table 2: General Properties of the Oxetane Ring System

| Property | Description |

|---|---|

| Structure | Four-membered saturated heterocycle with one oxygen atom. |

| Ring Strain | High ring strain (approx. 106 kJ/mol) leading to specific reactivity. nih.gov |

| Polarity | Polar due to the electronegative oxygen atom. bldpharm.com |

| Conformation | Puckered, non-planar structure that can influence molecular conformation. researchgate.net |

| Medicinal Chemistry Role | Used to improve solubility, metabolic stability, and as a bioisostere for other functional groups. acs.orgmdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

1-(oxetan-3-yl)imidazol-4-amine |

InChI |

InChI=1S/C6H9N3O/c7-6-1-9(4-8-6)5-2-10-3-5/h1,4-5H,2-3,7H2 |

InChI Key |

KBCVFCGCSKDYMO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)N2C=C(N=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Oxetan 3 Yl 1h Imidazol 4 Amine and Its Analogs

Advanced Synthetic Strategies for Oxetane (B1205548) Ring Construction and Functionalization

The oxetane ring, a four-membered cyclic ether, is a valuable motif in medicinal chemistry, prized for its ability to improve physicochemical properties such as aqueous solubility and metabolic stability. acs.orgmagtech.com.cn Its synthesis, however, is challenging due to inherent ring strain, which is comparable to that of an oxirane. beilstein-journals.org

Intramolecular Cyclization Approaches to Oxetanes

The most established method for constructing the oxetane ring is through intramolecular cyclization, typically forming a C-O bond via Williamson etherification. acs.orgacs.orgnih.gov This reaction involves a 1,3-halohydrin or a similar substrate with an alcohol and a leaving group in a 1,3-relationship, which cyclizes in the presence of a base. acs.org While foundational, this method can be substrate-dependent and may result in modest yields due to competing reactions like Grob fragmentation. acs.orgnih.gov

Modern advancements have provided more efficient and stereocontrolled methods. For instance, 1,3-diols can be converted into oxetanes in a one-pot procedure involving an Appel reaction to form an iodo-alcohol intermediate, which then cyclizes upon treatment with a base. acs.org Another innovative strategy is the oxidative cyclization of Michael adducts derived from malonates and chalcones, which can selectively yield oxetane derivatives when conducted in an open-air system with water. acs.org

| Cyclization Method | Precursor | Key Reagents | Notes | Reference |

| Williamson Etherification | 1,3-Haloalkoxide | Base (e.g., NaH, KOtBu) | Classic method; yields can be modest. | acs.org |

| From 1,3-Diols | syn- or anti-1,3-diol | Acetyl bromide (via ortho ester) | Stereocontrolled synthesis of 2,4-substituted oxetanes. | acs.org |

| One-Pot from Diols | 1,3-Diol | I2, PPh3, Imidazole (B134444), then Base | One-pot Appel reaction followed by cyclization. | acs.org |

| Oxidative Cyclization | Malonate Michael Adduct | Iodosobenzene (PhIO), Bu4NI, H2O | Diastereoselective formation of oxetanes. | acs.org |

Strain-Release Ring-Opening Reactions for Derivatization

The significant ring strain of oxetanes (approximately 25.5 kcal/mol) not only makes their synthesis challenging but also dictates their reactivity, rendering them susceptible to ring-opening reactions. beilstein-journals.org This reactivity can be harnessed for derivatization. Typically activated by Lewis acids, the polarized C-O bonds can be cleaved by nucleophiles. beilstein-journals.org The stability of the oxetane ring is highly dependent on its substitution pattern; 3,3-disubstituted oxetanes are generally more stable as the substituents sterically hinder nucleophilic attack. nih.gov

Modifications that increase the ring strain, such as the introduction of an exocyclic double bond (e.g., 2-methyleneoxetanes) or a spiro-fused cyclopropane, create "strain-heightened" oxetanes. acs.orgnih.gov These activated structures undergo unique transformations not accessible to simple oxetanes. For example, 2-methyleneoxetanes react with nucleophiles at the C4 position to release an enolate and can be transformed into valuable synthetic intermediates like homopropargyl alcohols or 2,2-disubstituted oxetanes. acs.orgnih.gov

Utilization of Oxetan-3-one as a Key Precursor

Oxetan-3-one is a pivotal and versatile precursor for introducing the 3-substituted oxetane motif found in the target molecule. acs.orgnih.gov Its ketone functionality allows for a wide array of chemical transformations. The synthesis of oxetan-3-one itself has been a subject of considerable research, with multi-step routes being historically common. nih.gov A significant breakthrough is the one-step gold-catalyzed oxidation of readily available propargyl alcohol, which proceeds efficiently under open-flask conditions. nih.govorganic-chemistry.orgnih.gov

Once obtained, oxetan-3-one serves as a gateway to a variety of 3-substituted oxetanes, particularly 3-aminooxetanes. A recently developed, robust method involves the formation of a stable amine-benzotriazole intermediate from oxetan-3-one. researchgate.net This "spring-loaded" adduct readily reacts with a wide range of Grignard reagents and other organometallic nucleophiles under mild conditions to afford diverse amino-oxetanes in high yields. researchgate.net This strain-release-driven modular approach is highly scalable and facilitates the synthesis of derivatives that were previously difficult to access. researchgate.net This strategy is directly applicable to the synthesis of the oxetane portion of the target compound by reacting the intermediate with a suitable nucleophile representing the imidazole core.

| Reaction | Reactants | Product | Key Features | Reference |

| Gold-Catalyzed Oxidation | Propargyl alcohol, N-Oxide | Oxetan-3-one | One-step, efficient, "open flask" conditions. | nih.govnih.gov |

| Intramolecular Cyclization | Dihydroxyacetone dimer | Oxetan-3-one | Four-step synthesis developed by Carreira. | acs.org |

| Modular Amine Synthesis | Oxetan-3-one, Amine, Benzotriazole, Organometallic Reagent | 3-Amino-3-substituted oxetanes | Two-step, scalable, broad scope via a stable intermediate. | researchgate.net |

Chemical Synthesis of the 1H-Imidazole Core and N-Substitution Patterns

The imidazole ring is a ubiquitous heterocycle in biologically active molecules, known for its aromaticity and amphoteric nature. wikipedia.orgbaranlab.org

Classical and Contemporary Approaches to Imidazole Ring Formation

The synthesis of the imidazole core can be achieved through various methods that form one, two, or three bonds of the heterocyclic ring.

Classical Methods:

Debus Synthesis: First reported in 1858, this method involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). wikipedia.orgpharmaguideline.comwikipedia.org While historically significant and still in use for C-substituted imidazoles, it often results in low yields. wikipedia.org

Radziszewski Synthesis: A modification of the Debus method, this multicomponent reaction also uses a dicarbonyl, an aldehyde, and ammonia and is used commercially to produce several imidazole derivatives. wikipedia.org

Wallach Synthesis: This method produces chloroimidazoles from N,N'-disubstituted oxamides via reaction with phosphorus oxychloride and subsequent reduction. pharmaguideline.com

Marckwald Synthesis: This route involves the reaction of α-aminoketones with cyanates or similar reagents to form 2-mercaptoimidazoles, which can be converted to the desired imidazole. pharmaguideline.com

Contemporary Methods: Modern synthetic chemistry has introduced more sophisticated and efficient routes, often employing metal catalysis.

Copper-Catalyzed Synthesis: A copper-catalyzed reaction between imidamides and carboxylic acids can form regioselectively substituted imidazoles. rsc.org

Metal-Free Syntheses: Recent developments include metal-free protocols, such as the reaction of α-azidoenones with nitriles or the reaction of 2H-azirines with benzimidates in the presence of zinc(II) chloride to yield trisubstituted imidazoles. rsc.org

Regioselective N-Alkylation Strategies with Oxetane Moieties

Connecting the oxetane moiety to the imidazole ring requires a regioselective N-alkylation step. The imidazole ring presents two non-equivalent nitrogen atoms (N-1 and N-3), and controlling the site of alkylation is a common synthetic challenge.

One powerful strategy to achieve regioselectivity involves the use of a protecting group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group. nih.govnih.gov The SEM group can be selectively placed on the N-1 nitrogen. A key development is the "SEM-switch," a process that transposes the SEM group from N-1 to N-3, thereby activating the C-4 position for arylation and allowing for subsequent selective N-1 alkylation. nih.govnih.gov After alkylation, the SEM group can be removed, providing a versatile method for producing complex, regioselectively substituted imidazoles. nih.gov

Another direct and elegant approach is the aza-Michael addition. This method involves reacting an NH-heterocycle, such as 1H-imidazole, with an α,β-unsaturated ester attached to the oxetane ring, for example, methyl 2-(oxetan-3-ylidene)acetate. mdpi.com This reaction directly and efficiently forms the crucial N-C bond between the imidazole nitrogen and the C-3 position of the oxetane ring. mdpi.com The use of zeolites as catalysts has also been explored to achieve regioselective N-alkylation of imidazoles with alcohols in the vapor phase. rsc.org

For the synthesis of 1-(Oxetan-3-yl)-1H-imidazol-4-amine, a plausible route involves the N-alkylation of a protected 4-aminoimidazole (B130580) (e.g., 4-nitroimidazole) with an electrophilic oxetane, such as 3-bromooxetane (B1285879) or 3-tosyloxyoxetane (derived from oxetan-3-one). The nitro group can then be reduced to the desired amine functionality. Careful control of the reaction conditions or the use of directing groups would be essential to ensure the desired N-1 regioselectivity.

Aza-Michael Addition for Imidazole Derivatization

The aza-Michael addition, or conjugate addition of an amine to an electron-deficient alkene, is a powerful and atom-economical method for forming carbon-nitrogen bonds. This reaction is particularly valuable in heterocyclic chemistry for the derivatization of nitrogen-containing rings like imidazole. While imidazole is a relatively weak nucleophile, the reaction can be facilitated under various conditions, including solvent- and catalyst-free environments at elevated temperatures. ambeed.com

A key strategy for synthesizing precursors to the target molecule involves the reaction of an imidazole with an oxetane-containing Michael acceptor. For instance, the aza-Michael addition of various NH-heterocycles to methyl 2-(oxetan-3-ylidene)acetate has been successfully demonstrated. researchgate.net This reaction proceeds by the nucleophilic attack of the imidazole nitrogen onto the β-carbon of the α,β-unsaturated ester, leading to the formation of a stable C-N bond and the introduction of the oxetane-containing side chain. The use of various catalysts, such as copper(II) acetylacetonate, can enhance the efficiency of this reaction, particularly when using weakly nucleophilic imidazoles. nih.gov

Below is a table illustrating examples of aza-Michael additions relevant to imidazole derivatization.

| Michael Donor | Michael Acceptor | Product | Conditions |

| Imidazole | Methyl Acrylate | Methyl 3-(1H-imidazol-1-yl)propanoate | 80 °C, Solvent-Free |

| Imidazole | Acrylonitrile | 3-(1H-imidazol-1-yl)propanenitrile | 80 °C, Solvent-Free |

| 1H-Imidazole | Methyl (oxetan-3-ylidene)acetate | Methyl 3-(1H-imidazol-1-yl)-3-(oxetan-3-yl)propanoate | Base catalysis |

| 1,2,4-Triazole | tert-Butyl Acrylate | tert-Butyl 3-(1H-1,2,4-triazol-1-yl)propanoate | 80 °C, Solvent-Free |

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached through both linear and modular strategies, each offering distinct advantages for either large-scale production or the generation of diverse analogs.

Multi-Step Linear Syntheses

A plausible multi-step linear synthesis for this compound, based on established heterocyclic chemistry transformations, is outlined below. While a specific documented synthesis for this exact molecule is not detailed in the provided sources, this pathway represents a chemically sound approach.

The synthesis would likely commence with a protected 4-nitroimidazole. The imidazole nitrogen can then be alkylated with an appropriate oxetane electrophile, such as 3-bromooxetane or oxetan-3-one via reductive amination. The final key step involves the reduction of the nitro group at the C4 position of the imidazole ring to the desired primary amine, yielding the target compound.

Hypothetical Linear Synthetic Pathway:

| Step | Reactant | Reagent(s) | Product | Purpose |

| 1 | 4-Nitroimidazole | NaH, 3-Bromooxetane | 1-(Oxetan-3-yl)-4-nitro-1H-imidazole | N-alkylation of the imidazole ring. |

| 2 | 1-(Oxetan-3-yl)-4-nitro-1H-imidazole | H₂, Pd/C | This compound | Reduction of the nitro group to an amine. |

This linear approach is advantageous for producing a specific target compound in a controlled, step-wise manner.

Modular Assembly for Analog Library Generation

A modular, or divergent, synthetic approach is highly effective for generating libraries of analogs for structure-activity relationship (SAR) studies. This strategy involves the synthesis of key building blocks, or "modules," which can be combined in various ways to produce a wide array of related compounds. chemicalbook.com This method contrasts with linear synthesis by allowing for the rapid creation of diversity from a common intermediate or set of precursors. bldpharm.com

For the this compound scaffold, a modular approach would involve:

Module A: A collection of diverse imidazole cores. This could include imidazoles with substituents at the 2- and 5-positions, or different N-heterocycles.

Module B: A collection of diverse oxetane precursors or other cyclic electrophiles. This allows for variation in the N-1 substituent of the imidazole.

By systematically combining members from each module, a large library of analogs can be efficiently synthesized. nih.gov For example, various substituted 4-nitroimidazoles could be reacted with a panel of cyclic ketones (like oxetan-3-one, azetidin-3-one, etc.) via reductive amination, followed by nitro group reduction to generate a library of N-cycloalkyl-1H-imidazol-4-amines. This modularity is a cornerstone of modern medicinal chemistry for exploring chemical space. nih.gov

Design and Synthesis of Derivatives of this compound

Further derivatization of the this compound scaffold is crucial for fine-tuning its properties. This is typically achieved by modifying the 4-amino group or by introducing further substituents onto the heterocyclic core.

Amide Derivatives and other Functional Group Modifications

The primary amine at the C4 position of the imidazole ring is a versatile handle for introducing a wide range of functional groups, most commonly through the formation of amide bonds. Standard acylation methods can be employed, such as reacting the amine with various acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. bldpharm.combldpharm.com These reactions are generally robust and high-yielding. caltech.edu

The table below shows examples of amide derivatives that can be synthesized from this compound.

| Acylating Agent | Resulting Amide Derivative |

| Acetyl Chloride | N-(1-(Oxetan-3-yl)-1H-imidazol-4-yl)acetamide |

| Benzoyl Chloride | N-(1-(Oxetan-3-yl)-1H-imidazol-4-yl)benzamide |

| Cyclopropanecarbonyl Chloride | N-(1-(Oxetan-3-yl)-1H-imidazol-4-yl)cyclopropanecarboxamide |

| 4-Fluorobenzoyl Chloride | 4-Fluoro-N-(1-(Oxetan-3-yl)-1H-imidazol-4-yl)benzamide |

Introduction of Diverse Substituents for Scaffold Exploration

Exploring the chemical scaffold more broadly involves introducing substituents at various positions on the core structure. This can be achieved by utilizing substituted starting materials in the synthetic pathways described earlier.

For instance, to introduce diversity at the C2 or C5 positions of the imidazole ring, the synthesis could begin with appropriately substituted 4-nitroimidazoles. To vary the N-1 substituent, a range of electrophiles can be used in the alkylation step. This could include not only substituted oxetanes but also other cyclic systems like azetidines or tetrahydrofurans. This approach allows for a comprehensive exploration of the chemical space around the parent scaffold, which is a critical aspect of drug discovery and lead optimization. nih.gov

Points of Diversification on the Scaffold:

| Position | Potential Substituents | Synthetic Strategy |

| Imidazole C2 | Alkyl, Aryl, Halogen | Start with substituted 2-bromo-4-nitroimidazole (B1265489) and perform cross-coupling, or utilize multi-component imidazole synthesis. |

| Imidazole C5 | Alkyl, Halogen | Start with a C5-substituted imidazole precursor. |

| Oxetane Ring | Alkyl, Fluoro | Start with a substituted oxetan-3-one or 3-bromooxetane derivative. |

Structural Characterization and Spectroscopic Analysis of 1 Oxetan 3 Yl 1h Imidazol 4 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy would be employed to identify the number and types of hydrogen atoms in 1-(Oxetan-3-yl)-1H-imidazol-4-amine. The spectrum would be expected to show distinct signals for the protons on the imidazole (B134444) ring, the oxetane (B1205548) ring, and the amine group.

The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton. For instance, the protons on the aromatic imidazole ring would likely appear at a lower field (higher ppm value) compared to the aliphatic protons of the oxetane ring. The integration of each signal would correspond to the number of protons it represents. Furthermore, spin-spin coupling between adjacent non-equivalent protons would result in signal splitting (e.g., doublets, triplets, multiplets), providing valuable information about the connectivity of the carbon skeleton.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Imidazole C2-H | 7.5 - 8.0 | Singlet (s) |

| Imidazole C5-H | 6.5 - 7.0 | Singlet (s) |

| Oxetane CH | 5.0 - 5.5 | Multiplet (m) |

| Oxetane CH₂ | 4.5 - 5.0 | Multiplet (m) |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms attached to them. The carbons of the imidazole ring would resonate at a lower field compared to the sp³-hybridized carbons of the oxetane ring. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Imidazole C2 | 135 - 145 |

| Imidazole C4 | 130 - 140 |

| Imidazole C5 | 110 - 120 |

| Oxetane C3 | 60 - 70 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the imidazole and oxetane rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a proton's signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. This would be critical in confirming the connection between the oxetane ring and the nitrogen atom of the imidazole ring, as well as the position of the amine group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the sample is ionized by creating a fine spray of charged droplets, which allows for the gentle transfer of ions into the gas phase. This method typically results in the observation of the protonated molecule, [M+H]⁺. For this compound (C₇H₁₀N₄O), the expected m/z value for the [M+H]⁺ ion would be approximately 167.09.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of an ion. By comparing the experimentally measured exact mass with the theoretical exact mass calculated for the expected molecular formula, the chemical formula of the compound can be confirmed with a high degree of confidence.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass |

|---|

The fragmentation pattern observed in the MS/MS spectrum, obtained by isolating and fragmenting the [M+H]⁺ ion, would provide further structural confirmation. Key fragments would be expected to arise from the cleavage of the oxetane ring and the imidazole ring, providing further evidence for the proposed structure.

Chromatographic Purity Assessment (e.g., LC-MS)

The determination of purity for novel heterocyclic compounds such as this compound and its derivatives is a critical step in the characterization process. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a powerful and widely adopted analytical technique for this purpose. This method provides not only quantitative information about the purity of the main compound but also allows for the identification and characterization of potential impurities.

The general approach to assessing the chromatographic purity of this compound derivatives involves developing a robust LC-MS method capable of separating the target compound from its starting materials, byproducts, and any degradation products. The selection of appropriate chromatographic conditions is paramount for achieving accurate and reliable results.

Methodology and Instrumentation

A typical LC-MS system for purity assessment consists of a liquid chromatograph, an autosampler, a column oven, a UV detector, and a mass spectrometer. The choice of stationary phase (column) and mobile phase is crucial for achieving optimal separation.

For polar compounds like many imidazole derivatives, reversed-phase chromatography is commonly employed. C18 columns are a frequent choice, offering good retention and separation for a wide range of organic molecules. The mobile phase often consists of a mixture of an aqueous component (e.g., water with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is typically used to ensure the elution of all components within a reasonable timeframe.

The mass spectrometer, often a single quadrupole or a more sophisticated tandem mass spectrometer (MS/MS), provides mass-to-charge ratio (m/z) information, confirming the identity of the main peak and aiding in the structural elucidation of any detected impurities.

Illustrative Purity Data for Related Imidazole Derivatives

While specific, detailed public data for the chromatographic purity of this compound is limited, the general procedures and expected outcomes can be illustrated by examining data for analogous compounds found in patent literature and chemical supplier documentation. For instance, a patent for related oxetane-containing compounds reported purity determination by LC-MS, although specific chromatograms and detailed impurity profiles were not disclosed. Typically, a purity of >95% is required for compounds to be used in further biological or chemical studies.

The following interactive table provides a hypothetical, yet representative, example of LC-MS data that could be obtained for a series of this compound derivatives. This data is based on typical results seen for similar heterocyclic compounds.

| Compound | Retention Time (min) | Purity (%) by UV | [M+H]+ (Observed) | [M+H]+ (Calculated) |

|---|---|---|---|---|

| This compound | 2.54 | 98.7 | 154.0978 | 154.0980 |

| 2-Methyl-1-(oxetan-3-yl)-1H-imidazol-4-amine | 2.89 | 97.5 | 168.1134 | 168.1137 |

| 5-Chloro-1-(oxetan-3-yl)-1H-imidazol-4-amine | 3.12 | 99.1 | 188.0589 | 188.0591 |

| 1-(Oxetan-3-yl)-2-phenyl-1H-imidazol-4-amine | 4.21 | 96.8 | 230.1288 | 230.1293 |

Data Interpretation

In the hypothetical data presented, the retention time provides a characteristic value for each compound under the specified chromatographic conditions. The purity, determined by the peak area percentage from the UV chromatogram, indicates the high quality of the synthesized compounds. The close agreement between the observed and calculated [M+H]+ values from the mass spectrometer confirms the identity of each derivative. Any additional peaks in the chromatogram would be further investigated as potential impurities.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-Methyl-1-(oxetan-3-yl)-1H-imidazol-4-amine |

| 5-Chloro-1-(oxetan-3-yl)-1H-imidazol-4-amine |

| 1-(Oxetan-3-yl)-2-phenyl-1H-imidazol-4-amine |

Chromatographic Purity Assessment (e.g., LC-MS)

The verification of a compound's purity is a cornerstone of chemical synthesis and characterization. For novel molecules such as this compound and its derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a primary analytical technique for purity assessment. This powerful method combines the separation capabilities of liquid chromatography with the mass detection and identification power of mass spectrometry, providing a comprehensive profile of the synthesized compound and any potential impurities.

A typical LC-MS analysis for purity determination involves the development of a method that can effectively separate the main compound from residual starting materials, by-products, and degradation products. The selection of the chromatographic column and the mobile phase is critical to achieving a successful separation. For polar compounds like many imidazole derivatives, reversed-phase chromatography is often the method of choice. A C18 column is frequently utilized, as it offers a versatile stationary phase for the retention and separation of a broad range of organic molecules.

The mobile phase in such analyses usually comprises a mixture of water, often modified with a small amount of an acid like formic acid to improve peak shape and ionization efficiency, and an organic solvent such as acetonitrile or methanol. A gradient elution profile, where the concentration of the organic solvent is gradually increased, is commonly employed to ensure the timely elution of all components from the column.

Following separation by the liquid chromatograph, the eluent is introduced into the mass spectrometer. This detector provides the mass-to-charge ratio (m/z) of the eluting compounds, which serves to confirm the molecular weight of the target compound and aids in the identification of any impurities present in the sample.

While specific, publicly available chromatograms and detailed impurity profiles for this compound are not extensively documented in peer-reviewed literature, data from patents and chemical suppliers for analogous compounds provide insight into the expected results. For instance, a patent disclosing methods for preparing oxetan-3-ylmethanamines reports purity levels determined by weight percentage, indicating the importance of this parameter in the synthesis of related building blocks.

The following interactive data table presents representative, hypothetical LC-MS data for a series of this compound derivatives. This data is illustrative of typical findings for such compounds in a research and development setting.

| Compound | Retention Time (min) | Purity (% by UV) | [M+H]+ (Observed) | [M+H]+ (Calculated) |

|---|---|---|---|---|

| This compound | 3.28 | 99.2 | 154.0975 | 154.0980 |

| 5-Bromo-1-(oxetan-3-yl)-1H-imidazol-4-amine | 3.81 | 98.5 | 231.9980 | 231.9985 |

| 1-(Oxetan-3-yl)-2-propyl-1H-imidazol-4-amine | 4.15 | 97.9 | 196.1444 | 196.1446 |

| N-benzyl-1-(oxetan-3-yl)-1H-imidazol-4-amine | 4.52 | 98.8 | 244.1441 | 244.1446 |

In the illustrative data above, the retention time serves as a characteristic identifier for each compound under a specific set of chromatographic conditions. The purity, calculated from the peak area in the UV chromatogram, demonstrates the high quality of the synthesized derivatives. The close correlation between the observed and calculated mass-to-charge ratios for the protonated molecule ([M+H]+) provides strong evidence for the identity of each compound. Any other peaks observed in the chromatogram would be subjected to further analysis to determine the structure of the impurities. This rigorous purity assessment is essential for ensuring the reliability and reproducibility of subsequent studies involving these compounds.

Reactivity and Mechanistic Investigations Pertaining to 1 Oxetan 3 Yl 1h Imidazol 4 Amine

Reactivity Profile of the Oxetane (B1205548) Ring in 1-(Oxetan-3-yl)-1H-imidazol-4-amine

The oxetane ring, a four-membered cyclic ether, possesses significant ring strain (approximately 25.5 kcal/mol), which is a primary driver of its reactivity. beilstein-journals.org This inherent strain facilitates reactions that lead to the opening of the ring, thereby relieving the strain. acs.orgnih.gov

The oxetane ring in this compound is susceptible to nucleophilic attack, which results in ring-opening reactions. Due to the presence of the electronegative oxygen atom, the adjacent carbon atoms (C2 and C4) are electrophilic. However, compared to three-membered epoxides, 3-substituted oxetanes exhibit significantly lower electrophilicity and often require activation by Brønsted or Lewis acids for the reaction to proceed efficiently. rsc.orgresearchgate.net

The ring-opening can be initiated by various nucleophiles, leading to the formation of functionalized acyclic products. beilstein-journals.orgresearchgate.net The regioselectivity of the attack depends on the reaction conditions. Under acidic conditions, the reaction often proceeds via an SN1-like mechanism, where the nucleophile attacks the more substituted carbon atom that can better stabilize a partial positive charge. In contrast, under basic or neutral conditions, an SN2 mechanism is favored, with the nucleophile attacking the less sterically hindered carbon atom.

For this compound, intramolecular nucleophilic attack is also a possibility. The compound possesses nucleophilic centers within the imidazole-4-amine moiety itself (specifically, the N-3 nitrogen of the imidazole (B134444) ring and the primary amino group). Under acidic conditions, which would protonate and activate the oxetane oxygen, these internal nucleophiles could potentially attack the oxetane ring, leading to fused or spirocyclic systems. nih.gov Studies on similar structures have shown that 3,3-disubstituted oxetanes containing an internal nucleophile, such as an amine or alcohol, are more prone to ring-opening under acidic conditions. nih.gov

Interactive Table: Conditions for Oxetane Ring Opening

| Catalyst Type | Typical Reagents | Proposed Mechanism | Outcome for this compound |

| Brønsted Acid | HCl, H₂SO₄, TsOH | Protonation of oxetane oxygen, followed by nucleophilic attack. Can be SN1 or SN2-like. | Ring opening by external nucleophiles or intramolecularly by the imidazole/amine moiety. |

| Lewis Acid | BF₃·OEt₂, AlCl₃, In(OTf)₃ | Coordination to oxetane oxygen, enhancing the electrophilicity of ring carbons. | Catalyzes ring-opening, potentially leading to polymerization or reaction with solvents/reagents. nih.gov |

| Nucleophiles | Amines, Thiols, Alcohols, Water | SN2 attack at an electrophilic carbon. | Formation of 1,3-difunctionalized propane derivatives. |

Oxetane-containing molecules can undergo isomerization reactions, particularly when a nucleophilic group is present elsewhere in the molecule. A notable pathway is the intramolecular ring-opening followed by cyclization to form a more stable ring system, such as a five- or six-membered lactone in the case of oxetane-carboxylic acids. nih.govacs.org This isomerization often occurs upon storage at room temperature or with gentle heating and may not require an external catalyst. acs.org

For this compound, a similar intramolecular isomerization could be envisioned, although it would not form a lactone. The nucleophilic N-3 atom of the imidazole ring could, under certain conditions (e.g., heating or acid catalysis), attack one of the methylene carbons of the oxetane ring. This would lead to a ring-expansion, potentially forming a six-membered piperazine-like ring system. However, one study noted that a zwitterionic imidazole-containing oxetane carboxylic acid was stable against isomerization, suggesting the basicity of the imidazole ring might prevent the necessary intramolecular protonation of the oxetane that facilitates the attack. acs.org This suggests that the isomerization of this compound may be less favorable compared to analogous carboxylic acids, especially under neutral or basic conditions.

Chemical Transformations and Stability of the 1H-Imidazole-4-amine Moiety

The 1H-imidazole-4-amine portion of the molecule is an aromatic heterocycle that exhibits a rich and complex chemical reactivity, including acid-base behavior and susceptibility to electrophilic substitution.

The imidazole ring is amphoteric, meaning it can act as both an acid and a base. wikipedia.org The N-1 proton is weakly acidic, with a pKa of approximately 14.5, making it less acidic than phenols or carboxylic acids but more acidic than alcohols. wikipedia.org Deprotonation at this position yields a symmetric imidazolide anion.

Interactive Table: Estimated pKa Values and Protonation States

| Site of Protonation/Deprotonation | Functional Group | Estimated pKa | Predominant State at pH 7.4 |

| N-3 Nitrogen | Imidazole (Pyridine-like) | ~7.0-7.5 (pKaH) | Partially protonated (Imidazolium) |

| Exocyclic Amine | 4-Amino Group | ~9.0-9.5 (pKaH) | Predominantly protonated (Ammonium) |

| N-1 Nitrogen | Imidazole (Pyrrole-like) | ~14.5 (pKa) | Protonated (N-H) |

Note: These are estimated values based on unsubstituted imidazole and aniline; actual values may vary due to the influence of the substituents.

The imidazole ring is considered an electron-rich aromatic system and is generally reactive towards electrophilic aromatic substitution (EAS). globalresearchonline.net The substitution pattern is directed by the existing substituents. The 4-amino group is a powerful activating group and is ortho-, para-directing. The N-1 oxetanyl group is a weakly deactivating alkyl group.

In the this compound system, the potential sites for electrophilic attack are C-2 and C-5.

Attack at C-5: This position is ortho to the strongly activating amino group, making it a highly favorable site for substitution.

Attack at C-2: This position is meta to the amino group but is situated between two nitrogen atoms, which can influence its reactivity.

Considering the powerful activating and directing effect of the 4-amino group, electrophilic substitution is most likely to occur at the C-5 position. However, the reaction's outcome can be sensitive to the nature of the electrophile and the reaction conditions. Under strongly acidic conditions, protonation of the imidazole ring or the amino group would lead to the formation of a positively charged species, which would significantly deactivate the ring towards electrophilic attack. masterorganicchemistry.com

Elucidation of Reaction Mechanisms in the Synthesis of this compound and its Analogs

The synthesis of this compound can be logically approached through a convergent strategy involving the formation of the 4-aminoimidazole (B130580) core followed by N-alkylation with an appropriate oxetane derivative.

A plausible mechanistic pathway involves two main stages:

Synthesis of the 4-Aminoimidazole Core: There are several established methods for imidazole synthesis. organic-chemistry.orgmdpi.com For a 4-aminoimidazole derivative, a common route starts from precursors like aminomalononitrile or related compounds that already contain the required C-C-N-C-N backbone with the amino functionality. The van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is another versatile method that could be adapted. mdpi.com

N-Alkylation with an Oxetane Precursor: The crucial step is the formation of the bond between the N-1 of the imidazole ring and C-3 of the oxetane ring. This is typically achieved via a nucleophilic substitution reaction where the imidazole nitrogen acts as the nucleophile. A common electrophile would be 3-bromooxetane (B1285879) or oxetan-3-yl tosylate. The mechanism is a standard SN2 reaction, where the imidazole anion (formed by deprotonation with a base like NaH or K₂CO₃) attacks the electrophilic carbon of the oxetane derivative, displacing the leaving group.

A significant challenge in the N-alkylation of unsymmetrically substituted imidazoles is regioselectivity. otago.ac.nz For 4-aminoimidazole, alkylation can potentially occur at either N-1 or N-3. The distribution of the resulting regioisomers is influenced by several factors:

Steric Hindrance: The 4-amino group may sterically hinder the approach of the electrophile to the adjacent N-3, favoring alkylation at the less hindered N-1 position. otago.ac.nz

Electronic Effects: The electron-donating amino group increases the electron density of the ring, but its electronic influence on the two nitrogens might differ.

Tautomerism: 4-Aminoimidazole exists as two tautomers (4-amino and 5-amino). The position of this equilibrium, which is influenced by the solvent and substituents, can dictate the site of alkylation. otago.ac.nz

An alternative mechanism for introducing the oxetane moiety involves the direct nucleophilic ring-opening of oxetane itself by the 4-aminoimidazole anion. This reaction is less common for N-alkylation and typically requires harsh conditions or specific catalysis, as the oxetane is a less potent electrophile than its halo- or tosyl-derivatives.

Role of Catalysts and Reaction Conditions in Mechanistic Pathways

The formation of this compound likely proceeds via the N-alkylation of 4-amino-1H-imidazole with a suitable oxetane precursor, such as 3-bromooxetane or oxetan-3-one. The mechanistic pathway of this reaction is highly dependent on the chosen catalysts and reaction conditions.

The N-alkylation of unsymmetrical imidazoles can be influenced by the reaction medium. otago.ac.nz In basic conditions, the reaction is likely to proceed through an SN2 mechanism involving the imidazolate anion, which is a more potent nucleophile than the neutral imidazole. The choice of base and solvent can significantly impact the reaction rate and selectivity. For instance, the use of a strong base like sodium hydride in an aprotic polar solvent such as dimethylformamide (DMF) would favor the formation of the imidazolate anion and promote the alkylation reaction.

Alternatively, the reaction can be performed under neutral or acidic conditions. In the absence of a strong base, the imidazole acts as a neutral nucleophile. Lewis acid catalysts could play a role in activating the oxetane ring, particularly if oxetan-3-one is used as the starting material, followed by a reductive amination. Gold catalysts have been shown to be effective in the synthesis of oxetan-3-ones from propargylic alcohols, which could be a preceding step in a one-pot synthesis of the target molecule. nih.govorganic-chemistry.org

The temperature of the reaction is another critical parameter. Higher temperatures can increase the reaction rate but may also lead to undesired side products, such as ring-opening of the oxetane moiety. acs.org Studies on the reaction of imidazoles with oxetanes have shown that ring-opening can be a competing pathway, particularly with more acidic nucleophiles. acs.org

The table below illustrates hypothetical reaction conditions for the synthesis of this compound, highlighting the potential influence of different catalysts and solvents on the reaction outcome.

| Entry | Catalyst/Base | Solvent | Temperature (°C) | Plausible Mechanistic Pathway | Expected Outcome |

| 1 | NaH | DMF | 25-50 | SN2 via imidazolate anion | High yield of N-alkylation |

| 2 | K₂CO₃ | Acetonitrile (B52724) | 80 | SN2 with weaker base | Moderate yield, longer reaction time |

| 3 | None | Ethanol | 100 | SN2 with neutral imidazole | Low to moderate yield |

| 4 | AuCl₃ | Dichloromethane | 25 | Lewis acid-catalyzed reaction with oxetan-3-one | Potential for one-pot synthesis |

| 5 | TMS-Cl | THF | 60 | Silylation of imidazole, then alkylation | Possible competing oxetane ring-opening |

Identification of Intermediates and Transition States

The identification of intermediates and transition states is fundamental to understanding the reaction mechanism at a molecular level. For the N-alkylation of 4-amino-1H-imidazole with an oxetane electrophile, several key species can be postulated.

In a base-catalyzed reaction, the primary intermediate is the 4-amino-1H-imidazolate anion. This anion is a resonance-stabilized species where the negative charge is delocalized over both nitrogen atoms of the imidazole ring. reddit.com This leads to the possibility of two different alkylation products, although steric and electronic factors generally favor one isomer.

The transition state for the SN2 reaction would involve the simultaneous formation of the N-C bond between the imidazole nitrogen and the oxetane carbon, and the breaking of the C-X bond (where X is a leaving group like bromine). Quantum chemical calculations on the alkylation of imidazole have shown the structure of such transition states. researchgate.net These calculations can provide valuable information on the energy barriers of the reaction and help in predicting the most favorable reaction pathway.

In a reaction involving oxetan-3-one, an iminium ion intermediate could be formed upon condensation with the 4-amino group of the imidazole. Subsequent intramolecular cyclization or reduction would then lead to the final product.

Under certain conditions, a zwitterionic intermediate could also be formed, particularly in the absence of a strong base where the neutral imidazole attacks the oxetane. researchgate.net This intermediate would then undergo deprotonation to yield the final product.

The following table summarizes the plausible intermediates and transition states in the synthesis of this compound.

| Reaction Type | Plausible Intermediate | Key Features of Intermediate | Plausible Transition State |

| Base-catalyzed SN2 | 4-Amino-1H-imidazolate anion | Resonance-stabilized anion | Trigonal bipyramidal geometry at the oxetane carbon |

| Neutral SN2 | Zwitterionic species | Positive charge on imidazole ring, negative charge on leaving group | Similar to base-catalyzed, but with higher activation energy |

| Reductive Amination | Iminium ion | C=N double bond between oxetane carbon and imidazole nitrogen | Hydride transfer from a reducing agent to the iminium carbon |

Further experimental and computational studies would be necessary to definitively characterize these intermediates and transition states for the specific reaction leading to this compound.

Computational and Theoretical Chemistry Studies of 1 Oxetan 3 Yl 1h Imidazol 4 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 1-(Oxetan-3-yl)-1H-imidazol-4-amine. These calculations provide a detailed picture of electron distribution, orbital energies, and molecular properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying systems like this compound. DFT calculations can determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and stability. niscpr.res.in A smaller gap generally suggests higher reactivity.

For imidazole (B134444) derivatives, DFT studies have been employed to calculate heats of formation and to evaluate their relative stability. niscpr.res.in The electronic properties of substituted imidazoles, such as charge distribution and molecular orbital energies, can be effectively analyzed using DFT methods. nih.gov These calculations help in understanding how the oxetane (B1205548) substituent influences the electronic environment of the imidazole ring.

Table 1: Illustrative DFT-Calculated Electronic Properties

| Property | Description | Typical Calculated Value for Similar Systems |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Varies based on specific DFT functional and basis set. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Varies based on specific DFT functional and basis set. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Varies, but a smaller gap suggests higher reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Dependent on molecular geometry and charge distribution. |

Note: The specific values for this compound would require dedicated DFT calculations.

Ab Initio Methods for Energy and Geometry Optimization

Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. These methods are essential for obtaining highly accurate molecular geometries and energies. nih.gov Geometry optimization, a key application of ab initio methods, involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. wayne.edu

For a molecule like this compound, ab initio calculations can precisely determine bond lengths, bond angles, and dihedral angles. indexcopernicus.com These optimized geometries are crucial for subsequent, more complex calculations, such as vibrational frequency analysis and molecular dynamics simulations. Different levels of ab initio theory, such as Hartree-Fock (HF) and more advanced methods like Møller-Plesset perturbation theory (MP2), can be used depending on the desired accuracy. researchgate.net

Table 2: Representative Ab Initio Geometric Parameters

| Parameter | Description |

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. |

| **Bond Angles (°) ** | The angle formed between three connected atoms. |

| Dihedral Angles (°) | The angle between two intersecting planes, crucial for defining the conformation. |

Note: The table illustrates the types of data obtained. Precise values for this compound would be the output of specific ab initio calculations.

Conformational Analysis and Flexibility of the Oxetane and Imidazole Moieties

The three-dimensional shape and flexibility of a molecule are critical to its function. For this compound, the conformational freedom arises from the rotation around the single bond connecting the oxetane and imidazole rings, as well as the puckering of the oxetane ring itself.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. tandfonline.comnih.govmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational changes and flexibility of this compound over time. oup.com

These simulations can reveal the preferred conformations of the molecule in different environments, such as in a vacuum or in a solvent. The stability of specific conformations and the energy barriers between them can be assessed by analyzing the trajectories generated during the simulation. For instance, MD simulations can track the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to understand the stability and flexibility of the molecule. tandfonline.com

Potential Energy Surface Mapping

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.orgwikipedia.org For this compound, a PES can be constructed by systematically varying key dihedral angles, such as the one defining the rotation between the oxetane and imidazole rings, and calculating the corresponding energy at each point. wayne.edu

The resulting map reveals the low-energy conformations (valleys on the surface) and the transition states (saddle points) that connect them. wayne.edu This information is invaluable for understanding the conformational landscape of the molecule and the likelihood of it adopting certain shapes. The minima on the PES correspond to stable conformers, and the energy differences between them indicate their relative populations at a given temperature.

Prediction of Reactivity and Mechanistic Interpretations through Computational Models

Computational models can be used to predict the chemical reactivity of this compound and to elucidate potential reaction mechanisms. By analyzing the electronic structure and other molecular properties, it is possible to identify the most likely sites for chemical reactions.

For example, the distribution of electrostatic potential on the molecular surface can indicate regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), suggesting where the molecule might interact with other reagents. indexcopernicus.com Furthermore, the energies of the frontier molecular orbitals (HOMO and LUMO) are key indicators of reactivity. The HOMO location can suggest the site of electrophilic attack, while the LUMO location can indicate the site of nucleophilic attack. nih.gov

Computational methods can also be used to model reaction pathways, calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies, which are crucial for predicting reaction rates. For imidazole-containing compounds, such studies can provide insights into their interactions with biological targets or their participation in chemical transformations. acs.org

Table 3: Computationally Derived Reactivity Descriptors

| Descriptor | Description | Implication for Reactivity |

| Frontier Orbital Density | The spatial distribution of the HOMO and LUMO. | Identifies the most probable sites for electrophilic and nucleophilic attack. |

| Electrostatic Potential Map | A color-coded map of the charge distribution on the molecular surface. | Highlights electron-rich and electron-poor regions, predicting sites of interaction. |

| Fukui Functions | A measure of the change in electron density at a given point when an electron is added or removed. | Provides a more quantitative prediction of local reactivity. nih.gov |

Molecular Docking and Ligand-Target Interaction Profiling for Oxetane-Imidazole Compounds

While specific molecular docking studies on this compound are not extensively available in the public domain, computational and theoretical chemistry studies on closely related oxetane and imidazole-containing compounds provide valuable insights into their potential ligand-target interaction profiles. These studies are crucial in modern drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a biological target, thereby guiding the design and optimization of new therapeutic agents.

Molecular docking simulations are a key component of these computational studies. This technique predicts the preferred orientation of a molecule when bound to a target protein, as well as the strength of the interaction, often expressed as a binding energy score. The analysis of these interactions can reveal key structural features and functional groups that are critical for biological activity.

For instance, studies on various imidazole derivatives have demonstrated their potential to interact with a range of biological targets, including enzymes and receptors implicated in diseases like cancer and microbial infections. arabjchem.orgnih.gov

Insights from Docking Studies of Related Imidazole Derivatives:

Research on a series of imidazole derivatives has highlighted their potential as antimicrobial agents through the inhibition of enzymes like L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P). arabjchem.orgresearchgate.net In silico molecular docking studies of these derivatives have shown good affinity towards the active pocket of the enzyme, suggesting they could be effective inhibitors. arabjchem.orgresearchgate.net The binding interactions typically involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site.

One study on imidazole derivatives synthesized for antimicrobial activity revealed that the compounds exhibited significant binding energies when docked against GlcN-6-P synthase. researchgate.net The interactions observed included hydrogen bonds with amino acid residues such as Thr352, Glu488, and Lys603. researchgate.net

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (µM) |

|---|---|---|

| Derivative 4a | -7.21 | 6.83 |

| Derivative 4b | -7.79 | 2.21 |

| Derivative 4c | -7.81 | 2.11 |

| Derivative 4d | -7.61 | 3.21 |

Similarly, in the context of anticancer research, novel imidazole-1,2,3-triazole hybrids have been designed and evaluated for their activity against cancer cell lines. nih.gov Molecular docking studies of these compounds against glycogen (B147801) synthase kinase-3β (GSK-3β), a prominent cancer target, have shown good binding interactions, which correlated with their in vitro cytotoxic results. nih.gov

The Role of the Oxetane Moiety:

Structure Activity Relationship Sar and Rational Molecular Design for 1 Oxetan 3 Yl 1h Imidazol 4 Amine Scaffolds

Strategic Utility of Oxetane (B1205548) and Imidazole (B134444) in Molecular Design

The incorporation of oxetane and imidazole rings into a single scaffold is a deliberate design choice aimed at leveraging the unique and complementary properties of each heterocycle to create a molecule with a favorable drug-like profile.

Oxetane as a Modern Bioisostere in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has gained significant traction in modern medicinal chemistry as a versatile structural motif. nih.govresearchgate.net Its small size, polarity, and three-dimensional character make it an attractive component for optimizing the properties of drug candidates. nih.govacs.org The inclusion of an oxetane can lead to notable improvements in a compound's physicochemical and biochemical characteristics, such as enhanced solubility, reduced metabolic degradation, and lower lipophilicity. researchgate.netresearchgate.net

A key application of the oxetane moiety is as a bioisosteric replacement for carbonyl and gem-dimethyl groups. acs.orgresearchgate.netacs.org

Carbonyl Group Replacement: The oxetane ring shares a similar size and volume with a carbonyl group and possesses comparable hydrogen bonding capabilities. nih.govu-tokyo.ac.jp However, oxetanes offer greater metabolic stability compared to carbonyl compounds, which are susceptible to enzymatic reduction and can exhibit unwanted reactivity. acs.orgu-tokyo.ac.jp The substitution of a carbonyl group with an oxetane can therefore enhance a molecule's resistance to metabolic breakdown while preserving its ability to form crucial hydrogen bonds with biological targets. acs.orgacs.org For instance, the hydrogen bond acceptor strength of oxetane is competitive with that of many carbonyl functionalities, including aliphatic ketones, aldehydes, and esters. acs.org

Gem-Dimethyl Group Replacement: The oxetane group can also serve as a more polar substitute for a gem-dimethyl group, occupying a similar spatial volume. acs.orgnih.gov While gem-dimethyl groups are often introduced to block metabolic oxidation at a particular position, they can increase a molecule's lipophilicity, potentially leading to poor solubility and other undesirable pharmacokinetic properties. acs.org By replacing a gem-dimethyl group with an oxetane, medicinal chemists can maintain the desired steric bulk while introducing polarity, which can lead to improved aqueous solubility and a more favorable metabolic profile. researchgate.netacs.org This strategy allows for an increase in steric hindrance without a corresponding significant increase in lipophilicity. nih.gov

The presence of the oxygen atom in the strained four-membered ring gives the oxetane motif a significant dipole moment and makes it an excellent hydrogen bond acceptor. acs.orguni-muenchen.de The lone pairs of electrons on the oxygen are readily available for hydrogen bonding, a property that is enhanced by the ring strain. acs.org

The oxetane's ability to act as a hydrogen bond acceptor is comparable to that of carbonyl groups, making it a suitable mimic in interactions with biological targets. acs.orguni-muenchen.de Furthermore, the inductive electron-withdrawing effect of the oxetane ring can influence the basicity of nearby functional groups. For example, placing an oxetane ring adjacent to an amine can significantly reduce the amine's pKa, a feature that can be strategically employed to modulate a molecule's ionization state and, consequently, its absorption and distribution characteristics. nih.govu-tokyo.ac.jp

Imidazole as a Key Pharmacophore and Bioisostere in Heterocyclic Systems

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and is a fundamental component in numerous biologically active compounds and approved drugs. benthamdirect.comijsrtjournal.comnih.gov Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug discovery. benthamdirect.comijsrtjournal.com

The imidazole moiety can act as a hydrogen bond donor and acceptor, and its aromatic nature allows for π-π stacking interactions. benthamdirect.com It can also participate in coordination with metal ions and engage in ion-dipole and cation-π interactions. benthamdirect.com These versatile binding capabilities enable imidazole-containing compounds to interact with a wide range of biological targets, including enzymes and receptors. benthamdirect.comnih.gov

As a bioisostere, the imidazole ring can replace other aromatic systems, such as phenyl or pyridine (B92270) rings, to fine-tune a molecule's electronic and steric properties, as well as its metabolic stability. nih.gov The nitrogen atoms in the imidazole ring can also serve as points for further chemical modification, allowing for the exploration of a broader chemical space and the optimization of structure-activity relationships. nih.gov

Modulation of Physicochemical Attributes through Structural Modifications of 1-(Oxetan-3-yl)-1H-imidazol-4-amine

The physicochemical properties of the this compound scaffold can be strategically tuned by modifying its structure. These modifications can have a profound impact on key drug-like properties such as lipophilicity and polarity, which in turn influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Strategies to Influence Lipophilicity and Polarity

The introduction of an oxetane ring is a well-established strategy to decrease lipophilicity and increase polarity in a molecule. researchgate.netacs.org This is a direct consequence of the polar nature of the ether linkage within the strained four-membered ring. nih.gov

Reducing Lipophilicity: Replacing a non-polar group, such as a gem-dimethyl group, with an oxetane can significantly lower a compound's calculated LogP (cLogP), a common measure of lipophilicity. acs.org This reduction in lipophilicity often correlates with increased aqueous solubility and can lead to improved metabolic stability, as highly lipophilic compounds are more prone to metabolism by cytochrome P450 enzymes. researchgate.netacs.org

The following table summarizes the impact of substituting a gem-dimethyl group with an oxetane on the lipophilicity and aqueous solubility of a model compound.

| Compound | Substituent | cLogP | Aqueous Solubility |

| Compound A | gem-dimethyl | 3.5 | Low |

| Compound B | oxetane | 2.5 | Increased |

Approaches for Enhancing Metabolic Stability (In Vitro Models)

Commonly employed in vitro systems for assessing metabolic stability include liver microsomes and hepatocytes. nih.govnih.gov Liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, are particularly useful for evaluating phase I oxidative metabolism. nih.gov Hepatocytes, on the other hand, provide a more comprehensive metabolic picture as they contain both phase I and phase II enzymes, as well as transporters. nih.gov

For the this compound scaffold, key strategies to enhance metabolic stability often focus on modifications to both the imidazole and oxetane rings. The imidazole ring, while a versatile pharmacophore, can be susceptible to metabolism. pressbooks.pub Similarly, the oxetane ring, though often incorporated to improve physicochemical properties, can also be a site of metabolic transformation depending on its substitution pattern. nih.govacs.org

One successful strategy involves the introduction of substituents that block or attenuate metabolic attack. For instance, the replacement of a metabolically labile group with an oxetane has been shown to improve metabolic stability in several drug discovery campaigns. nih.gov The oxetane's three-dimensional structure and polarity can shield vulnerable positions from enzymatic degradation. nih.gov

Furthermore, the substitution pattern on the imidazole ring is a critical factor. N-1 substitution on the imidazole ring, in this case, the oxetan-3-yl group, is known to significantly influence metabolic stability. pressbooks.pub Modifications at other positions on the imidazole ring can also be explored to enhance metabolic robustness.

The following table illustrates hypothetical in vitro metabolic stability data for derivatives of the this compound scaffold, based on established principles of metabolic stabilization.

| Compound | Modification | In Vitro Half-Life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

|---|---|---|---|

| Parent Scaffold | This compound | 15 | 92.4 |

| Analog A | Methyl substitution on imidazole C2 | 25 | 55.4 |

| Analog B | Fluorine substitution on imidazole C5 | 35 | 39.6 |

| Analog C | Methyl substitution on oxetane C2 | 20 | 69.3 |

| Analog D | Gem-dimethyl substitution on oxetane C2 | 45 | 30.8 |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Systematic Variation of Substituents on Imidazole and Oxetane Rings

Systematic structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the this compound scaffold. These studies involve the methodical variation of substituents on both the imidazole and oxetane rings to understand their impact on biological activity and metabolic stability.

Imidazole Ring Modifications:

The imidazole ring offers several positions for substitution (C2, C5, and the exocyclic amine). Modifications at these sites can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets and metabolic enzymes.

Substitution at the C2-position: Introducing small alkyl or electron-withdrawing groups at this position can modulate the basicity of the imidazole nitrogen atoms and potentially block oxidative metabolism at this site.

Substitution at the C5-position: This position is often critical for tuning selectivity and potency. The introduction of halogens or small alkyl groups can alter the electronic distribution within the imidazole ring and influence binding affinity.

Modification of the 4-amino group: Acylation or alkylation of the exocyclic amine can impact hydrogen bonding interactions and may also serve to protect this group from metabolic degradation.

Oxetane Ring Modifications:

The oxetane ring, while contributing to improved physicochemical properties, also presents opportunities for SAR exploration. The stability of the oxetane ring itself can be influenced by its substitution pattern. nih.gov

Substitution at the C2 and C4-positions: Introducing substituents on the carbon atoms of the oxetane ring can create steric hindrance, which may prevent enzymatic attack and improve metabolic stability. For instance, gem-dimethyl substitution adjacent to the oxygen atom can shield it from metabolic enzymes.

The following table provides a hypothetical representation of SAR data for derivatives of the this compound scaffold, illustrating the potential effects of systematic substituent variations.

| Compound | Imidazole Substituent | Oxetane Substituent | Relative Potency | Metabolic Stability (t½ in HLM) |

|---|---|---|---|---|

| Parent | - | - | 1x | Moderate |

| Analog 1 | C2-Methyl | - | 1.5x | Improved |

| Analog 2 | C5-Fluoro | - | 2x | Moderate |

| Analog 3 | - | C2-Methyl | 0.8x | Slightly Improved |

| Analog 4 | C2-Methyl | C2,2-Dimethyl | 1.2x | Significantly Improved |

Identification of Pharmacophoric Elements and Optimal Substitution Patterns

Through comprehensive SAR studies, key pharmacophoric elements and optimal substitution patterns for the this compound scaffold can be elucidated. A pharmacophore model for this scaffold would likely highlight the essential features required for biological activity and metabolic stability.

Key Pharmacophoric Features:

Hydrogen Bond Donor/Acceptor: The imidazole ring nitrogens and the 4-amino group can act as hydrogen bond donors and acceptors, which are often crucial for target engagement. The oxetane oxygen also serves as a hydrogen bond acceptor.

Aromatic/Heterocyclic Core: The imidazole ring provides a rigid scaffold for the presentation of other functional groups in the correct orientation for binding.

Three-Dimensional Element: The oxetane ring introduces a significant three-dimensional character to the molecule, which can enhance selectivity and improve physicochemical properties. nih.gov

Optimal Substitution Patterns for Enhanced Metabolic Stability:

Based on general principles of medicinal chemistry, the following substitution patterns are often explored to enhance the metabolic stability of similar scaffolds:

Blocking of Metabolic Hotspots: Introduction of sterically hindering groups (e.g., methyl, gem-dimethyl) or electron-withdrawing groups (e.g., fluorine) at positions susceptible to metabolic attack on both the imidazole and oxetane rings. For example, replacing a metabolically vulnerable hydrogen with a fluorine atom can block CYP-mediated oxidation.

Modulation of Physicochemical Properties: Fine-tuning lipophilicity through the introduction of polar or non-polar substituents can influence the compound's distribution and susceptibility to metabolism. The incorporation of the polar oxetane ring is a prime example of this strategy to reduce lipophilicity and improve metabolic clearance. acs.org

Bioisosteric Replacement: The imidazole ring itself can be considered a bioisostere of an amide bond, which can confer resistance to amidase-mediated metabolism. pressbooks.pub Similarly, the oxetane ring can act as a bioisostere for other groups like a gem-dimethyl group.

The identification of these pharmacophoric elements and optimal substitution patterns is an iterative process that combines computational modeling with empirical data from in vitro and in vivo studies to guide the design of next-generation compounds with improved efficacy and drug-like properties.

Exploration of Biological Activities and Mechanistic Pharmacological Research of 1 Oxetan 3 Yl 1h Imidazol 4 Amine Analogs

Target Identification and Mechanistic Elucidation of Biological Interactions